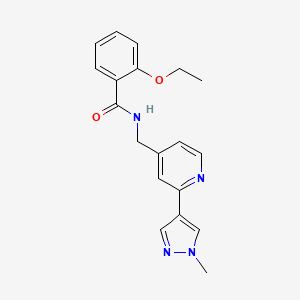
5-(4-ethynylphenyl)-1H-Imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethynylphenyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the ethynyl group attached to the phenyl ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
Similar compounds such as porphyrin derivatives have been shown to have a special affinity with cancer cells . They are often used as photosensitizers for photodynamic therapy (PDT) and labeled with radionuclides for radiopharmaceuticals .
Mode of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester, have been used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . They have also been used as intermediates in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Biochemical Pathways
Similar compounds have been shown to be involved in the two-electron oxygen reduction to h2o2 .
Result of Action
Similar compounds have been used in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Action Environment
Similar compounds have been shown to be stable under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethynylphenyl)-1H-Imidazole typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods
In industrial settings, the Sonogashira coupling reaction is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethynylphenyl)-1H-Imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl-imidazole compounds.
Scientific Research Applications
5-(4-ethynylphenyl)-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethylphenyl)-1H-Imidazole
- 5-(4-carboxyphenyl)-1H-Imidazole
- 5-(4-bromophenyl)-1H-Imidazole
Uniqueness
5-(4-ethynylphenyl)-1H-Imidazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-π interactions. This makes it particularly useful in the synthesis of complex organic molecules and in the study of molecular interactions.
Properties
IUPAC Name |
5-(4-ethynylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLCIMJKRPVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(morpholin-4-yl)propyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2902050.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2902053.png)




![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)

![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902068.png)

![N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902071.png)
